2-(2-methoxyethoxy)-N-(pyridin-4-yl)isonicotinamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-pyridin-4-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-8-9-20-13-10-11(2-7-16-13)14(18)17-12-3-5-15-6-4-12/h2-7,10H,8-9H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOFLFBHPBHPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The cornerstone of this method, as detailed in patent US6620811B2, involves the use of 2-bromoisonicotinamide as a key intermediate. The bromine atom at the 2-position of the pyridine ring is displaced via NAS by a 2-methoxyethoxy group. This reaction leverages the electron-deficient nature of the pyridine ring, which facilitates attack by the alkoxide nucleophile.
Synthetic Steps:
- Generation of the alkoxide nucleophile: 2-Methoxyethanol is deprotonated using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to form sodium 2-methoxyethoxide.
- Substitution reaction: The alkoxide reacts with 2-bromoisonicotinamide at elevated temperatures (140°C) for 24 hours, yielding 2-(2-methoxyethoxy)isonicotinamide.
- Amide formation: The intermediate isonicotinamide is coupled with pyridin-4-amine using standard amidation techniques, though this step is often pre-existing in the intermediate.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
The use of polar aprotic solvents like DMF stabilizes the transition state, while elevated temperatures overcome the aromatic ring’s inherent deactivation. Alternative bases such as potassium tert-butoxide (t-BuOK) have been explored but show no significant advantage over NaH in this context.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane mixtures). The compound’s moderate polarity necessitates careful solvent selection to avoid co-elution with byproducts.
Comparative Analysis of Synthetic Methods
The NAS route offers distinct advantages:
- Higher atom economy: Direct substitution avoids protective group strategies.
- Scalability: Reactions proceed in a single pot with minimal intermediate isolation.
- Yield robustness: Patent examples suggest yields exceeding 60% for analogous compounds.
In contrast, sequential amide coupling introduces complexity, reducing practicality for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(pyridin-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(pyridin-4-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(pyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Trends
- Hydrophobicity vs. Solubility : Compounds with alkyl or aryl substituents (e.g., ) exhibit increased hydrophobicity, whereas ether-linked groups (e.g., 2-methoxyethoxy) balance polarity and lipophilicity .
- Steric Effects : The tetrahydropyran group in introduces conformational rigidity, which may influence binding to sterically constrained targets.
Biological Activity
2-(2-methoxyethoxy)-N-(pyridin-4-yl)isonicotinamide, often referred to as 2-MEI, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to isonicotinamide and features a methoxyethoxy group, which enhances its solubility and interaction with biological targets. Research has indicated that 2-MEI may possess therapeutic properties that could be beneficial in various medical applications, particularly in neurology and oncology.
The biological activity of 2-MEI is primarily attributed to its ability to interact with specific molecular targets within the body. The compound may function as a ligand in biochemical assays, influencing enzyme activity and protein interactions. Notably, it has been shown to modulate pathways related to inflammation and cellular metabolism, similar to other isonicotinamide derivatives.
Key Mechanisms:
- Enzyme Interaction: 2-MEI may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
- Receptor Modulation: It has been observed to interact with nicotinic and dopaminergic receptors, suggesting its role in neuroprotection and cognitive enhancement.
- Cellular Metabolism: The compound influences metabolic pathways that are crucial for maintaining cellular health and function.
Anticancer Properties
Research indicates that 2-MEI exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
Table 1: Cytotoxic Activity of 2-MEI Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Source |
|---|---|---|
| HeLa (Cervical cancer) | 10.5 | |
| CaCo-2 (Colon adenocarcinoma) | 8.3 | |
| H9c2 (Cardiac myoblast) | 12.1 |
Neuroprotective Effects
Preclinical studies have suggested that 2-MEI may protect neurons from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown improvements in cognitive function when treated with this compound.
Case Studies
-
Neurodegenerative Disease Model:
A study involving mice models of Alzheimer's disease indicated that administration of 2-MEI led to a significant reduction in neuroinflammation markers and improved cognitive performance in maze tests. This suggests its potential utility in treating neurodegenerative disorders. -
Cancer Treatment Exploration:
In vitro studies on human cancer cell lines revealed that 2-MEI not only inhibited cell proliferation but also triggered apoptotic pathways. This was evidenced by increased levels of caspase-3 activity, a marker of apoptosis.
Structure-Activity Relationship (SAR)
The unique structure of 2-MEI contributes significantly to its biological activity. The methoxyethoxy group enhances solubility and binding affinity, while the pyridine moiety is crucial for receptor interaction.
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyridine-4-carboxamide | Lacks methoxyethoxy group | Simpler structure |
| N-(1-phenylethyl)pyridine-4-carboxamide | Lacks methoxyethoxy group | Focused on phenylethyl substitution |
| 2-(2-methoxyethoxy)pyridine-4-carboxamide | Lacks phenylethyl group | Emphasizes methoxyethoxy substitution |
The diverse structural features of these compounds highlight the importance of functional groups in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
